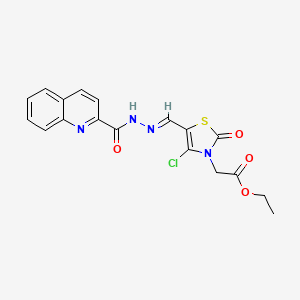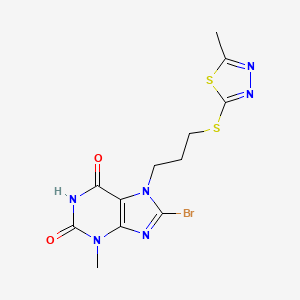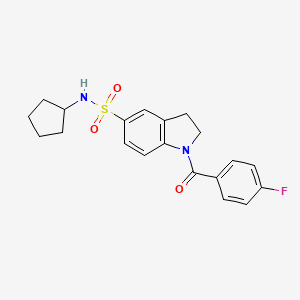
N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide
Vue d'ensemble
Description
“N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” is a type of indoline-5-sulfonamide . Indoline-5-sulfonamides are known to inhibit cancer-related carbonic anhydrases, exhibit antiproliferative activity, and circumvent multidrug resistance .
Synthesis Analysis
The synthesis of indoline-5-sulfonamides involves scaffold-hopping . The specific synthesis process for “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” is not detailed in the available resources.Molecular Structure Analysis
Indoline-5-sulfonamides have a core structure of a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . The specific molecular structure of “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” is not detailed in the available resources.Chemical Reactions Analysis
Indoline-5-sulfonamides, including “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide”, are known to inhibit carbonic anhydrases . The specific chemical reactions involving “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” are not detailed in the available resources.Physical And Chemical Properties Analysis
Indoline-5-sulfonamides have a bicyclic structure and are relatively weak basic chemicals . The specific physical and chemical properties of “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” are not detailed in the available resources.Applications De Recherche Scientifique
Inhibition of Cancer-Related Carbonic Anhydrases
Indoline-5-sulfonamides, including “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide”, have been found to inhibit cancer-related carbonic anhydrases (CA, EC 4.2.1.1) isoforms CA IX and CA XII . These isoforms promote the accumulation of exceeding protons and acidosis in the extracellular tumor environment . The compound has demonstrated inhibitory activity against these tumor-associated CAs with KI values up to 132.8 nM and 41.3 nM .
Antiproliferative Activity
The compound has shown antiproliferative activity, suppressing the growth of MCF7 cells at 12.9 µM . It also causes partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells .
Circumventing Multidrug Resistance
“N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” has been found to reverse chemoresistance to doxorubicin of K562/4 with overexpression of P-gp . This makes it a potential candidate for use in combination therapies to overcome multidrug resistance in cancer treatment .
Role in Green Chemistry
Indole-based compounds, including “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide”, have emerged as key players in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered green reactions .
Synthesis of Diverse Heterocyclic Frameworks
Indole-based compounds are used in the construction of complex and biologically relevant heterocyclic compounds . They provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .
Potential Use in Pharmaceuticals
The indole scaffold, which is a part of “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide”, has been found in many important synthetic drug molecules . This gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .
Mécanisme D'action
Target of Action
The primary targets of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide are the carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms are overexpressed in cancer cells and promote the accumulation of protons, leading to acidosis in the extracellular tumor environment .
Mode of Action
N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide acts as an inhibitor of CA IX and CA XII . It binds to these enzymes, reducing their activity and thereby decreasing proton accumulation and extracellular acidosis . This compound exhibits hypoxic selectivity, meaning it is particularly effective in low-oxygen environments typical of solid tumors .
Biochemical Pathways
By inhibiting CA IX and CA XII, N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide disrupts the acid-base balance in the tumor microenvironment . This disruption can hinder tumor growth and proliferation, as the acidic environment is typically conducive to these processes .
Pharmacokinetics
They are primarily excreted in the urine .
Result of Action
N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide has demonstrated antiproliferative activity against various cancer cell lines . For instance, it has been shown to suppress the growth of MCF7 cells and partially inhibit hypoxia-induced CA IX expression in A431 skin cancer cells . Additionally, it can reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein .
Action Environment
The efficacy of N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide is influenced by the oxygen levels in the tumor environment . It exhibits hypoxic selectivity, meaning it is more effective in low-oxygen conditions that are typical in solid tumors . This property makes it particularly useful for targeting hypoxic regions of tumors, which are often resistant to conventional chemo- and radiotherapy .
Orientations Futures
Indoline-5-sulfonamides are being studied for their potential in inhibiting cancer-related carbonic anhydrases, exhibiting antiproliferative activity, and circumventing multidrug resistance . The specific future directions for “N-cyclopentyl-1-(4-fluorobenzoyl)indoline-5-sulfonamide” are not detailed in the available resources.
Propriétés
IUPAC Name |
N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-7-5-14(6-8-16)20(24)23-12-11-15-13-18(9-10-19(15)23)27(25,26)22-17-3-1-2-4-17/h5-10,13,17,22H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAGYGKWFGIQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-fluorophenyl ketone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




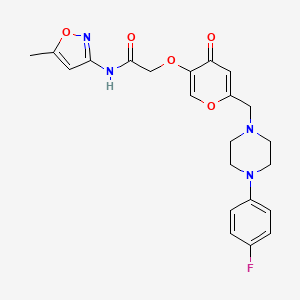
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B3410729.png)
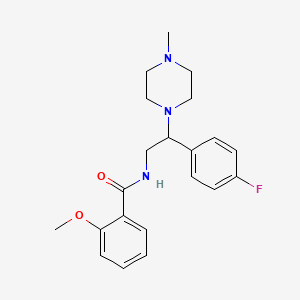
![N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-nitrophenyl)ethanediamide](/img/structure/B3410741.png)
![8-(4-Fluoro-3-methylbenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410748.png)
![2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide](/img/structure/B3410751.png)
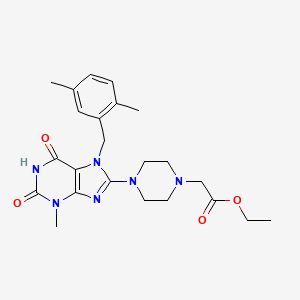

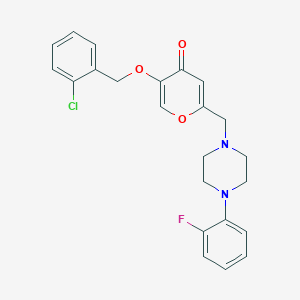

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B3410773.png)
